molecular formula C13H12FNO2 B12290603 2-(2-Fluorocyclopentyl)isoindole-1,3-dione

2-(2-Fluorocyclopentyl)isoindole-1,3-dione

Cat. No.: B12290603
M. Wt: 233.24 g/mol
InChI Key: CBVCQKFZRIJARM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione involves several steps. One common synthetic route includes the reaction of a fluorocyclopentane derivative with isoindole-1,3-dione under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities.

Chemical Reactions Analysis

2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione in terms of its specific chemical and biological properties.

Properties

IUPAC Name

2-(2-fluorocyclopentyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c14-10-6-3-7-11(10)15-12(16)8-4-1-2-5-9(8)13(15)17/h1-2,4-5,10-11H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVCQKFZRIJARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.